N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-[1,1'-biphenyl]-4-carboxamide
Description
This compound features a [1,1'-biphenyl]-4-carboxamide core linked via a methylene bridge to a 1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl moiety. The 4-chlorophenyl substituent likely improves lipophilicity and target binding affinity .
Properties
IUPAC Name |
N-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-4-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN5O/c22-18-10-12-19(13-11-18)27-20(24-25-26-27)14-23-21(28)17-8-6-16(7-9-17)15-4-2-1-3-5-15/h1-13H,14H2,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQXWZZKNQBJQDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NCC3=NN=NN3C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-[1,1'-biphenyl]-4-carboxamide is a synthetic compound that belongs to the class of tetrazole derivatives. This compound has garnered attention due to its potential biological activities, which include antimicrobial, antiviral, anticancer, and enzyme inhibition properties. The tetrazole ring structure is known for enhancing the pharmacological profile of various medicinal agents.
The molecular formula of this compound is C21H24ClN5O4. Its molecular weight is approximately 445.9 g/mol. The compound features a complex structure that contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H24ClN5O4 |
| Molecular Weight | 445.9 g/mol |
| IUPAC Name | N-{[1-(4-chlorophenyl)tetrazol-5-yl]methyl}-[1,1'-biphenyl]-4-carboxamide |
| Purity | Typically 95% |
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities:
Antimicrobial Activity
Tetrazole derivatives have shown significant antimicrobial properties. For instance:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-Chloro-N-(5-methyl-1H-tetrazol-3-yl)benzenesulfonamide | Similar sulfonamide and tetrazole structure | Antimicrobial |
| 5-(4-Chlorophenyl)-1H-tetrazole | Lacks sulfonamide group | Anticancer |
Studies have demonstrated that the incorporation of the tetrazole moiety enhances antimicrobial effectiveness against various pathogens.
Antiviral Activity
Certain tetrazole-containing compounds have exhibited antiviral properties against viruses such as the tobacco mosaic virus (TMV). The following table summarizes findings from relevant studies:
| Compound | Concentration (mg/mL) | Inhibition Rate (%) |
|---|---|---|
| Compound 7a | 0.5 | 38.42 |
| Compound 7b | 0.5 | 42.00 |
| Ningnanmycin | 0.5 | 54.51 |
These results suggest that similar structural features in this compound may confer antiviral activity.
Anticancer Activity
The anticancer potential of tetrazole derivatives has been explored in various studies. For example, compounds with the tetrazole ring have been associated with inhibition of cancer cell proliferation in vitro.
Case Studies and Research Findings
Several studies have focused on the biological activity of tetrazole derivatives:
- Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry demonstrated that tetrazole derivatives exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria.
- Antiviral Properties : Research published in Phytochemistry highlighted the antiviral effects of tetrazole derivatives against viral infections in plant models.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heterocyclic Core Modifications
A. Tetrazole vs. Triazole Derivatives
- N-(4-Chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide (Pokhodylo et al., 2020): Replacing the tetrazole with a 1,2,3-triazole reduces ring strain but diminishes hydrogen-bond acceptor capacity.
(S)-1-(4-Chlorophenyl)-N-(1-hydroxy-3-phenylpropan-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (ZIPSEY):
The hydroxyl and phenylpropan-2-yl substituents enhance solubility and stereochemical complexity, which may improve pharmacokinetic profiles relative to the target compound’s simpler methylene bridge .
B. Biphenyl vs. Xanthene Core
- N-{[1-(4-Chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-9H-xanthene-9-carboxamide (CAS 897623-28-8): Replacing the biphenyl with a xanthene group introduces a rigid, planar structure.
Substituent Effects on the Amide Group
A. Hydrophobic vs. Polar Substituents
N-Cyclooctyl-[1,1'-biphenyl]-4-carboxamide (Compound 7):
The cyclooctyl group enhances lipophilicity, favoring membrane penetration. However, bulkier substituents may sterically hinder target binding compared to the tetrazole-linked chlorophenyl group in the target compound .N-(Decahydronaphthalen-1-yl)-[1,1'-biphenyl]-4-carboxamide (Compound 8):
The decahydronaphthalenyl group introduces a polycyclic hydrophobic moiety, which may improve binding to deep hydrophobic pockets but reduce aqueous solubility .
B. Electron-Withdrawing vs. Electron-Donating Groups
- The 4-chlorophenyl group in the target compound, by contrast, offers electron-withdrawing effects that enhance stability and binding to electron-rich targets .
Preparation Methods
Tetrazole Ring Formation via [2+3] Cycloaddition
The 1-(4-chlorophenyl)-1H-tetrazole-5-yl group is typically synthesized through a Huisgen-type cycloaddition between a nitrile and an azide. For example:
-
4-Chlorophenylacetonitrile reacts with sodium azide (NaN₃) in the presence of ammonium chloride (NH₄Cl) in a polar aprotic solvent like dimethylformamide (DMF) at 100–120°C.
-
The reaction proceeds via a [2+3] dipolar cycloaddition, yielding 1-(4-chlorophenyl)-1H-tetrazole-5-amine.
Reaction Conditions:
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| NaN₃, NH₄Cl | DMF | 110°C | 12 h | 75–85% |
Functionalization of the Tetrazole
The tetrazole’s C5-position is functionalized with a methylene group for subsequent coupling:
-
Bromination : Treatment of 1-(4-chlorophenyl)-1H-tetrazole with paraformaldehyde and hydrobromic acid (HBr) generates 5-(bromomethyl)-1-(4-chlorophenyl)-1H-tetrazole.
-
Protection Strategies : To prevent side reactions, the tetrazole’s N1-position is often protected with a trityl group using trityl chloride (TrCl) in dichloromethane (DCM).
Preparation of the Biphenyl Carboxamide Component
Suzuki-Miyaura Cross-Coupling for Biphenyl Synthesis
The biphenyl backbone is constructed via a palladium-catalyzed Suzuki coupling:
-
4-Bromobenzoic acid reacts with phenylboronic acid in the presence of Pd(PPh₃)₄, potassium carbonate (K₂CO₃), and a mixture of toluene/water at 80°C.
Reaction Conditions:
| Catalyst | Base | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80°C | 90–95% |
Carboxamide Formation
The biphenyl carboxylic acid is converted to the carboxamide via activation with thionyl chloride (SOCl₂) followed by reaction with ammonia (NH₃):
Coupling Methodologies
Alkylation of the Tetrazole Methylene Group
The 5-(bromomethyl)tetrazole derivative reacts with the biphenyl carboxamide in a nucleophilic substitution:
-
5-(Bromomethyl)-1-(4-chlorophenyl)-1H-tetrazole and 4-biphenylcarboxamide are combined in acetonitrile (MeCN) with potassium carbonate (K₂CO₃) as a base.
Optimized Conditions:
| Base | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| K₂CO₃ | MeCN | 60°C | 6 h | 65–70% |
Deprotection (If Applicable)
If a trityl-protected tetrazole is used, the final step involves deprotection with hydrochloric acid (HCl) in isopropanol at 70°C.
Optimization and Challenges
Regioselectivity in Tetrazole Synthesis
The [2+3] cycloaddition often yields a mixture of 1H- and 2H-tetrazole regioisomers. Using bulkier solvents like 1,2-dimethoxyethane (DME) or catalytic zinc bromide (ZnBr₂) improves selectivity for the 1H-isomer.
Q & A
Q. What are the critical steps in synthesizing N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-[1,1'-biphenyl]-4-carboxamide?
The synthesis involves a multi-step process, including:
- Tetrazole ring formation : Cyclization of nitriles with sodium azide under controlled temperature (e.g., 80–100°C) to form the tetrazole moiety .
- Biphenyl coupling : Suzuki-Miyaura cross-coupling to attach the biphenyl group, requiring palladium catalysts and inert conditions .
- Carboxamide linkage : Amide bond formation between the tetrazole-methyl group and biphenyl-carboxylic acid, often using coupling agents like EDC/HOBt . Key challenges include maintaining purity (>95%) and avoiding side reactions during tetrazole formation.
Q. Which characterization techniques are essential for confirming the compound’s structure?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify proton environments and carbon frameworks (e.g., distinguishing tetrazole protons at δ 8.5–9.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H]+ peak at m/z 436.1) .
- X-ray crystallography : For unambiguous structural elucidation, particularly to resolve steric effects from the chlorophenyl and biphenyl groups .
Q. How does the compound’s structure influence its physicochemical properties?
- The tetrazole ring enhances metabolic stability and hydrogen-bonding capacity, impacting solubility and bioavailability .
- The 4-chlorophenyl group increases lipophilicity (logP ~3.5), favoring membrane permeability but reducing aqueous solubility .
- The biphenyl-carboxamide moiety contributes to planar geometry, enabling π-π stacking interactions with biological targets .
Advanced Research Questions
Q. What strategies optimize reaction yields during the synthesis of this compound?
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve tetrazole cyclization efficiency, while THF enhances Suzuki coupling yields .
- Catalyst tuning : Use of Pd(PPh₃)₄ for biphenyl coupling reduces byproducts compared to Pd(OAc)₂ .
- Temperature control : Lower temperatures (0–5°C) during amide coupling minimize racemization . Example optimization
| Step | Yield (Unoptimized) | Yield (Optimized) | Key Parameter Adjusted |
|---|---|---|---|
| Tetrazole formation | 45% | 78% | Solvent (DMF → DMSO) |
| Suzuki coupling | 60% | 85% | Catalyst (Pd(OAc)₂ → Pd(PPh₃)₄) |
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Molecular docking : Simulates binding to enzymes (e.g., cytochrome P450) using software like AutoDock Vina. The tetrazole group shows strong affinity for zinc-containing active sites .
- QSAR studies : Correlate substituent effects (e.g., chlorine position) with activity; meta-chloro derivatives exhibit 20% higher potency than para-substituted analogs .
- MD simulations : Reveal stability of ligand-protein complexes over 100 ns, highlighting biphenyl group flexibility as a critical factor .
Q. What methodologies resolve contradictions in reported bioactivity data?
- Dose-response reassessment : Reproduce assays across multiple cell lines (e.g., IC₅₀ variability from 2 μM in HeLa to 15 μM in MCF-7) .
- Off-target profiling : Use kinome-wide screening to identify unintended interactions (e.g., inhibition of EGFR at >10 μM) .
- Metabolite analysis : LC-MS/MS to detect degradation products that may confound activity readings (e.g., hydrolyzed carboxamide reducing efficacy by 40%) .
Q. How do structural analogs of this compound compare in pharmacological activity?
| Analog Modification | Target Affinity (Ki, nM) | Solubility (μg/mL) | Key Reference |
|---|---|---|---|
| Replacement of tetrazole with triazole | 150 (vs. 75 for parent) | 12 (vs. 8) | |
| Substitution of 4-chlorophenyl with 4-fluorophenyl | 90 (vs. 75) | 18 (vs. 8) |
- Key trend : Tetrazole-containing analogs show superior target binding but lower solubility compared to triazole derivatives .
Methodological Guidelines
- Synthesis : Prioritize inert conditions for tetrazole stability and use coupling agents with low racemization risk (e.g., HATU over EDC) .
- Bioassays : Include negative controls (e.g., DMSO vehicle) and validate findings with orthogonal assays (e.g., SPR and ITC for binding kinetics) .
- Data interpretation : Use cheminformatics tools (e.g., PubChem’s BioActivity data) to contextualize results against existing literature .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
